![molecular formula C25H24ClN3O3S2 B2374370 4-((3-(ベンゾ[d]チアゾール-2-イル)-6-エチル-4,5,6,7-テトラヒドロチエノ[2,3-c]ピリジン-2-イル)カルバモイル)安息香酸メチル塩酸塩 CAS No. 1331110-84-9](/img/structure/B2374370.png)

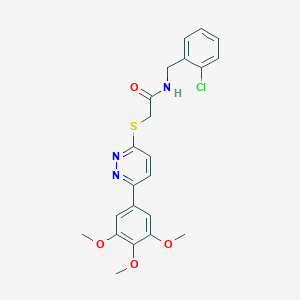

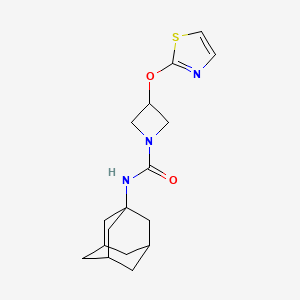

4-((3-(ベンゾ[d]チアゾール-2-イル)-6-エチル-4,5,6,7-テトラヒドロチエノ[2,3-c]ピリジン-2-イル)カルバモイル)安息香酸メチル塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-((3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride is a useful research compound. Its molecular formula is C25H24ClN3O3S2 and its molecular weight is 514.06. The purity is usually 95%.

BenchChem offers high-quality Methyl 4-((3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-((3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗がん特性

この化合物の独特な構造は、潜在的な抗がん活性を示唆しています。研究者らは、乳がん、肺がん、大腸がんを含むさまざまな癌細胞株に対するその効果を調査してきました。 予備的な研究では、細胞分裂を阻害し、アポトーシス(プログラムされた細胞死)を誘導し、腫瘍の増殖を抑制する可能性があることが示されています .

抗菌活性

“4-((3-(ベンゾ[d]チアゾール-2-イル)-6-エチル-4,5,6,7-テトラヒドロチエノ[2,3-c]ピリジン-2-イル)カルバモイル)安息香酸メチル塩酸塩”は、有望な抗菌特性を示しています。細菌、真菌、原生動物に対して評価されています。 その作用機序は、微生物膜を破壊するか、重要な代謝経路を阻害することに関係しています .

抗炎症効果

炎症は、さまざまな疾患に重要な役割を果たしています。この化合物は、炎症経路を調節することにより、抗炎症剤としての可能性を示しています。 研究者らは、炎症に関与するサイトカイン、酵素、免疫細胞に対するその影響を調査してきました .

神経保護の可能性

その構造的特徴から、この化合物は神経保護効果を持つ可能性があります。研究者らは、神経損傷を予防し、酸化ストレスを軽減し、認知機能を向上させるその能力を調査してきました。 アルツハイマー病やパーキンソン病などの神経変性疾患に関連する可能性があります .

抗酸化特性

ヘテロ環の含有は、多くの場合、抗酸化活性と相関しています。この化合物は、フリーラジカルを捕捉し、細胞を酸化損傷から保護し、全体的な健康に貢献する可能性があります。 その抗酸化の可能性を検証するには、さらなる研究が必要です .

ドラッグデリバリーシステム

研究者らは、この化合物をドラッグデリバリーシステムの構成要素として使用することを検討してきました。その独特な構造により、修飾が可能になり、特定の組織や細胞への標的型ドラッグデリバリーが可能になります。 このようなシステムは、薬効を高め、副作用を最小限に抑えます .

光物理学的用途

この化合物の吸収と発光特性は、光物理学的用途にとって興味深いものです。生物系における蛍光プローブ、センサー、またはイメージング剤として役立つ可能性があります。 さまざまな条件下でのその蛍光挙動は、さらなる調査が必要です .

その他の潜在的な用途

上記分野以外にも、この化合物の汎用性により、さらなる用途への道が開かれます。これには、酵素阻害、材料科学、さらには合成方法などが含まれます。 研究者らは、さまざまな状況におけるその可能性を調査し続けています .

作用機序

Target of Action

The primary target of this compound is related to the tuberculosis bacterium (M. tuberculosis) . Benzothiazole derivatives have been found to have significant inhibitory effects against this bacterium .

Mode of Action

tuberculosis . The compound may bind to a specific protein or enzyme in the bacterium, disrupting its normal function and leading to its death .

Biochemical Pathways

The compound likely affects the biochemical pathways related to the survival and replication of M. tuberculosis . By inhibiting these pathways, the compound prevents the bacterium from proliferating, thereby controlling the spread of the disease .

Pharmacokinetics

It is known that benzothiazole derivatives are generally well-absorbed and can distribute throughout the body to reach their target sites .

Result of Action

The result of the compound’s action is the inhibition of M. tuberculosis growth, which can lead to the control and potential eradication of tuberculosis infection . This is achieved through the compound’s interaction with its target and its subsequent disruption of essential biochemical pathways .

特性

IUPAC Name |

methyl 4-[[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]carbamoyl]benzoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O3S2.ClH/c1-3-28-13-12-17-20(14-28)33-24(21(17)23-26-18-6-4-5-7-19(18)32-23)27-22(29)15-8-10-16(11-9-15)25(30)31-2;/h4-11H,3,12-14H2,1-2H3,(H,27,29);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPNRJCPSVXEYFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)C(=O)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24ClN3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2374288.png)

![2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2374289.png)

![(Z)-4-benzyl-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2374292.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2374297.png)

![1-[(2-Nitrophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2374300.png)

![2-{[3-Cyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2374301.png)

![N-[2-(4-{1-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)ethyl]-N-methyl-2-pyridinamine](/img/structure/B2374306.png)

![5-[1-(2-Aminoethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2374310.png)